2-(4-Ethylpiperazin-1-yl)aniline
Overview
Description
“2-(4-Ethylpiperazin-1-yl)aniline” is an organic compound that is widely used as an intermediate in organic synthesis . It appears as a white crystalline solid .
Synthesis Analysis
The synthesis of “2-(4-Ethylpiperazin-1-yl)aniline” involves the synthesis of ethylpiperazine and subsequent substitution reactions . More detailed synthesis methods can be found in related scientific literature .Molecular Structure Analysis
The molecular formula of “2-(4-Ethylpiperazin-1-yl)aniline” is C12H19N3 . The molecular weight is 205.30 g/mol .Chemical Reactions Analysis
“2-(4-Ethylpiperazin-1-yl)aniline” is an important organic synthesis intermediate . It is often used as a base catalyst and a transition metal complexing reagent . It has a significant effect on the activation and catalytic reactions of some organic compounds .Physical And Chemical Properties Analysis
“2-(4-Ethylpiperazin-1-yl)aniline” is a white crystalline solid . It is soluble in many polar organic solvents, such as ethanol and ether . The exact boiling point, melting point, and density are not specified in the retrieved documents.Scientific Research Applications
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- Application : These hydrogels have been extensively investigated due to their remarkable physicochemical and physico-mechanical properties. They have widespread application in electrochemical and biomedical fields .
- Methods : The synthesis strategies of polyaniline-based hydrogels have been discussed along with the common characterization techniques employed to study the physical, chemical, mechanical, and thermal characteristics of these materials .
- Results : These materials have been utilized in sensors, drug delivery, solar energy devices, and energy storage .
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Treatment of Aniline-Containing Wastewater
- Application : Aniline is a refractive organic pollutant with strong biological toxicity to aquatic organisms and humans. The electrochemical oxidation process has been used to degrade aniline-containing wastewater .
- Methods : The influence of anode materials, electrolyte, NaCl concentration, current density, and aniline initial concentration on COD removal, ICE, and Ep were studied .
- Results : The results showed that Cl− addition in the electrolyte is essential to promote aniline degradation efficiency and avoid the anode being passivated .
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4-(4-ethylpiperazin-1-yl)aniline dihydrochloride
- Application : This compound is a chemical intermediate used in the synthesis of various other compounds .
- Methods : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .
- Results : The outcomes obtained would also depend on the specific synthesis pathway and the target compound .
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- Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods : The compounds were synthesized and their anti-tubercular activity was evaluated .
- Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
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Conducting Polymeric Hydrogels
- Application : Conducting polymeric hydrogels have been extensively investigated due to their remarkable physicochemical and physico-mechanical properties. They have widespread application in electrochemical and biomedical fields .
- Methods : The synthesis strategies of these hydrogels have been discussed along with the common characterization techniques employed to study the physical, chemical, mechanical, and thermal characteristics of these materials .
- Results : These materials have been utilized in sensors, drug delivery, solar energy devices, and energy storage .
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Polymerization of New Aniline Derivatives
- Application : This work is focused on modifying aniline monomers with various characteristics that allows one to study the effect of the substituent on the respective polymer .
- Methods : A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative, 2-(1-methylbut-2-en-1-yl)aniline, were synthesized and characterized .
- Results : The polymers are soluble in common organic solvents, so they can be used to make films. The electrical properties of the polymers were studied and their high sensitivity to moisture and ammonia was demonstrated .
Safety And Hazards
properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-14-7-9-15(10-8-14)12-6-4-3-5-11(12)13/h3-6H,2,7-10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADVCVCLTOOIQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360262 | |
Record name | 2-(4-ethylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylpiperazin-1-yl)aniline | |
CAS RN |
801227-61-2 | |
Record name | 2-(4-ethylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-ethylpiperazin-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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